6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
Description
Structural Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold represents one of the most important fused bicyclic heterocyclic systems in contemporary organic chemistry, recognized as a privileged structure due to its remarkable potential for drug discovery and development. This bicyclic framework consists of a six-membered pyridine ring fused with a five-membered imidazole ring, creating a bridgehead nitrogen atom that imparts unique electronic and steric properties to the molecular architecture. The structural significance of this scaffold extends beyond its geometric arrangement, as it serves as a fundamental building block in numerous biologically active compounds and pharmaceutical agents.
The electron-deficient nature of the pyridine ring, combined with the electron-rich characteristics of the imidazole moiety, creates a molecular system with distinctive reactivity patterns and binding capabilities. Research has demonstrated that this heterocyclic framework exhibits exceptional versatility in forming hydrogen bonds, π-π interactions, and coordination complexes with various biological targets. The ability to introduce diverse substituents at multiple positions on the imidazo[1,2-a]pyridine core allows for systematic structure-activity relationship studies and the development of compounds with tailored properties.
Several commercial pharmaceutical compounds exemplify the therapeutic importance of this structural motif. Zolpidem, a widely prescribed hypnotic agent, incorporates the imidazo[1,2-a]pyridine scaffold as its core structure. Similarly, Olprinone, utilized in the treatment of heart failure, and Soraprazan, employed as a proton pump inhibitor, demonstrate the broad therapeutic spectrum achievable through modifications of this fundamental framework. These examples underscore the clinical relevance and structural significance of imidazo[1,2-a]pyridine derivatives in modern medicine.
The structural analysis of imidazo[1,2-a]pyridines reveals important conformational characteristics that influence their biological activity. Crystal structure studies indicate that the introduction of bulky substituents or electron-rich aromatic groups does not significantly affect the structural occupancy of the core heterocyclic system. This structural robustness contributes to the predictable pharmacological properties and synthetic accessibility of derivatives within this chemical class.
Historical Context and Discovery of 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
The systematic investigation of imidazo[1,2-a]pyridine derivatives traces its origins to the foundational work conducted by Mosby in 1961, which provided the first comprehensive structural and compositional analysis of these complex heterocyclic compounds. This pioneering research established the theoretical framework for understanding the electronic distribution, conformational preferences, and reactivity patterns that characterize this important class of molecules. The subsequent decades witnessed substantial advances in synthetic methodologies and biological evaluation of imidazo[1,2-a]pyridine derivatives, leading to the identification of numerous compounds with significant therapeutic potential.
The development of this compound as a research compound emerged from the broader exploration of halogenated and formylated derivatives of the imidazo[1,2-a]pyridine framework. The introduction of chlorine substituents at specific positions on the heterocyclic core has been shown to modulate both electronic properties and biological activity, making chlorinated derivatives particularly valuable for structure-activity relationship studies. The strategic placement of the chlorine atom at the 6-position, combined with the aldehyde functionality at the 5-position, creates a molecule with enhanced reactivity and synthetic utility.
Historical synthetic approaches to imidazo[1,2-a]pyridine derivatives have evolved significantly over the past several decades. Early methodologies relied primarily on traditional condensation reactions between aminopyridines and various electrophilic partners. However, contemporary synthetic strategies have expanded to include multicomponent reactions, tandem processes, oxidative coupling reactions, and transition-metal-catalyzed transformations. The Vilsmeier-Haack reaction has emerged as a particularly important method for introducing aldehyde functionalities into heterocyclic systems, providing access to compounds such as this compound.
The commercial availability of this compound through specialized chemical suppliers reflects its importance as a research compound and synthetic intermediate. The compound is typically supplied with high purity specifications and appropriate storage conditions to maintain its stability and reactivity. Current safety data indicate that the compound requires careful handling procedures and proper storage at controlled temperatures to preserve its chemical integrity.
Research Motivation and Academic Relevance
The academic and industrial interest in this compound stems from its multifaceted research applications and potential for advancing several areas of chemical science. In pharmaceutical development, this compound serves as a crucial synthetic intermediate for the preparation of biologically active molecules with potential therapeutic applications. The aldehyde functional group provides a versatile handle for further chemical modifications, including nucleophilic additions, condensation reactions, and oxidation-reduction transformations that expand the accessible chemical space for drug discovery efforts.
Biochemical research applications of this compound focus primarily on enzyme inhibition studies and receptor interaction investigations. The structural features of this compound enable researchers to explore complex biological pathways and understand the molecular mechanisms underlying various physiological processes. Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant potential as cholinesterase inhibitors, with specific structural modifications influencing the selectivity and potency of enzyme inhibition. These findings contribute to ongoing research efforts aimed at developing novel therapeutic agents for neurodegenerative diseases and cognitive disorders.
In materials science applications, this compound contributes to the development of advanced materials with enhanced chemical resistance and durability properties. The incorporation of this heterocyclic compound into polymer matrices and coating formulations has shown promise for creating materials with improved performance characteristics. The electron-rich nature of the imidazole ring and the reactivity of the aldehyde group facilitate the formation of cross-linked networks and coordination complexes that enhance material properties.
Agricultural chemistry represents another significant area of research application for this compound. The compound finds utility in the development of environmentally safer pesticides and herbicides that maintain effectiveness while reducing ecological impact. The structural diversity achievable through modifications of the imidazo[1,2-a]pyridine scaffold enables the design of agrochemical compounds with improved selectivity and reduced persistence in environmental systems.
| Research Application | Primary Use | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Synthetic intermediate for drug discovery | High reactivity, structural versatility |
| Biochemical Research | Enzyme inhibition studies | Selective binding properties |
| Materials Science | Advanced polymer and coating formulations | Enhanced chemical resistance |
| Agricultural Chemistry | Pesticide and herbicide development | Environmental safety profile |
| Analytical Chemistry | Reference standard for quantitative analysis | High purity and stability |
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-3-4-11(8)7(6)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQXTHHENKSQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229437 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-02-0 | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-5-carboxaldehyde, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Using 2-Amino-5-chloropyridine and Chloroacetaldehyde
A closely related method described for 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with monochloroacetaldehyde in aqueous solution under mild alkaline conditions (sodium bicarbonate or other bases) at 25–55 °C for several hours (2–24 h). After reaction completion, workup includes extraction, drying, and recrystallization to yield the halogenated imidazo derivative with high purity and yield (~70%).
By analogy, substituting 2-amino-5-chloropyridine as the starting material under similar conditions should afford this compound. The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and elimination steps.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | 2-Amino-5-chloropyridine | Commercially available or synthesized |
| Electrophile | 40% aqueous monochloroacetaldehyde | Provides aldehyde and chloroalkyl moiety |
| Base | Sodium bicarbonate, sodium hydroxide, or triethylamine | Maintains mild alkaline pH |
| Solvent | Ethanol, water, or mixed solvents | Facilitates solubility and reaction |
| Temperature | 25–55 °C | Mild heating to promote cyclization |
| Reaction time | 2–24 hours | Optimized for best yield and purity |
| Workup | Extraction with ethyl acetate, drying over Na2SO4, recrystallization | Purification step |
| Yield | Approximately 70% (analogous bromine derivative) | Expected yield for chlorine analog |
Multicomponent Reactions (MCR) Involving 2-Aminopyridine, Aldehydes, and Other Reagents
Recent advances highlight the use of MCRs to synthesize imidazo[1,2-a]pyridine-5-carbaldehyde derivatives efficiently. For example, condensation of 2-aminopyridines with α-halocarbonyl compounds and other electrophiles in the presence of catalysts (iodine, K2S2O8) under mild conditions (60–80 °C) yields aldehyde-substituted imidazo[1,2-a]pyridines with 65–85% yields.
Microwave-assisted protocols further reduce reaction times to 30–60 minutes with yields above 70%, offering a rapid and scalable alternative.
Electrophilic Chlorination of Imidazo[1,2-a]pyridine-5-carbaldehyde
An alternative route involves first synthesizing imidazo[1,2-a]pyridine-5-carbaldehyde, followed by selective electrophilic chlorination at the 6-position using reagents such as N-chlorosuccinimide (NCS) under controlled conditions. This approach allows late-stage functionalization but requires careful control to avoid over-chlorination or side reactions.
Research Findings and Optimization
Reaction Conditions : Mild alkaline conditions and moderate temperatures favor high purity and yield. Sodium bicarbonate is preferred for its mildness and buffering capacity.
Solvents : Ethanol-water mixtures balance solubility and reaction rate. Polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency but may complicate purification.
Catalysts : Iodine and other mild oxidants can promote cyclization in MCRs, improving yields and selectivity.
Purification : Recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals suitable for further applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 2-Amino-5-chloropyridine + chloroacetaldehyde | 25–55 °C, NaHCO3, 2–24 h | ~70 | Mild conditions, straightforward | Requires pure starting materials |
| Multicomponent Reaction (MCR) | 2-Aminopyridine + aldehydes + electrophiles | 60–80 °C, catalytic, 0.5–2 h | 65–85 | One-pot, efficient, scalable | Catalyst sensitivity |
| Electrophilic Chlorination | Imidazo[1,2-a]pyridine-5-carbaldehyde + NCS | Room temp, controlled time | Variable | Late-stage modification | Risk of over-chlorination |
| Microwave-Assisted Synthesis | Similar to MCR | Microwave, 30–60 min | >70 | Rapid, energy-efficient | Requires microwave setup |
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed:
Oxidation: 6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: 6-Chloroimidazo[1,2-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 6-chloroimidazo[1,2-a]pyridine-5-carbaldehyde, as promising candidates in the fight against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb) due to their unique structural features, which enhance their ability to inhibit bacterial growth.
Case Studies
- High Throughput Screening (HTS) : Abrahams et al. conducted HTS to identify potent inhibitors of Mtb, discovering several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. Notably, compounds modified from known drugs such as zolpidem showed enhanced activity against TB pathogens while maintaining low cytotoxicity against human cell lines .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved efficacy against Mtb. For instance, benzyl amides derived from these compounds exhibited MICs as low as 0.004 μM against replicating Mtb while showing non-toxicity in various human cell lines .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold is also being investigated for its anticancer properties. Compounds in this class have been shown to possess activity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is a key area of research.
Research Insights
- A study focusing on the cytotoxic effects of imidazo[1,2-a]pyridine derivatives revealed that certain modifications can enhance selectivity towards cancer cells while minimizing effects on healthy tissues. The mechanism of action often involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival .
Antiviral Activity
Emerging data suggest that this compound may also exhibit antiviral properties. Preliminary studies indicate potential effectiveness against viral pathogens through mechanisms that disrupt viral replication or enhance host immune responses.
Other Therapeutic Applications
Beyond antimicrobial and anticancer applications, this compound class has shown promise in various therapeutic areas:
- Antidiabetic Activity : Some derivatives have been evaluated for their ability to modulate glucose metabolism and insulin sensitivity.
- Neuroprotective Effects : Investigations into the neuroprotective properties of imidazo[1,2-a]pyridine derivatives suggest potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets and pathways. For instance, in the context of antituberculosis activity, these compounds may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and growth . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structural Features : Aldehyde at position 3 instead of 5; retains the 6-chloro substitution.
- Synthesis : Synthesized via fluoropyridinyl group incorporation, as seen in 6-(5-fluoropyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde .
- Key Differences: The aldehyde's position (3 vs. Fluorine substituents may enhance metabolic stability in drug candidates.
- Applications : Used in kinase inhibitor development due to improved binding affinity .
Ethyl 3-Aldehyde-6-Bromoimidazo[1,2-a]pyridine-8-Formate
- Structural Features : Bromine replaces chlorine at position 6; additional ester group at position 6.
- Synthesis: Bromination of ethyl 2-aminonicotinate with N-bromosuccinimide, followed by cyclization with chloroacetaldehyde .
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may slow substitution reactions but enhance halogen bonding in molecular recognition. The ester group increases hydrophobicity.
- Applications : Intermediate in synthesizing brominated heterocycles for agrochemicals .
6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde
- Structural Features : Thiazole ring replaces pyridine; retains 6-chloro and 5-carbaldehyde groups.
- Synthesis: Cyclization of 3-amino-6-chloro-pyridazine with chloroacetaldehyde .
- The altered ring system may affect bioavailability.
- Applications : Explored in antimicrobial agents due to thiazole’s prevalence in antibiotic scaffolds .
3-Nitroimidazo[1,2-a]pyridine Derivatives
- Structural Features : Nitro group at position 3; lacks the aldehyde group.
- Synthesis : Nitration of 2-chloromethylimidazo[1,2-a]pyridine intermediates .
- Key Differences : The nitro group’s strong electron-withdrawing nature increases ring electrophilicity, favoring nucleophilic aromatic substitution. Absence of aldehyde limits functionalization versatility.
- Applications : Precursors for antitubercular and antiparasitic agents .
5-Methylimidazo[1,2-a]pyridine-6-carbaldehyde
- Structural Features : Methyl group at position 5 instead of aldehyde; chlorine retained at position 6.
- Synthesis: Not detailed in evidence, but analogous routes likely involve methyl-substituted starting materials .
- Key Differences : The methyl group’s electron-donating effect stabilizes the ring but reduces reactivity compared to the aldehyde.
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : The aldehyde group’s position (3 vs. 5) significantly impacts reactivity, with position 5 offering better steric accessibility for condensation reactions .
- Substituent Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity compared to bromine or methyl groups, making the compound more reactive in cross-coupling reactions .
- Ring System Influence : Thiazole and pyridazine analogues exhibit distinct electronic profiles, expanding applications to antimicrobial and agrochemical fields .
Biological Activity
6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro substituent on the imidazo ring, which plays a crucial role in its biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The mechanism of action appears to involve disruption of the microbial cell membrane integrity.
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF-7 (breast cancer) | 8.3 | |
| A549 (lung cancer) | 12.0 |
The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
The mechanisms underlying the biological activities of this compound have been elucidated in several studies:
- Antimicrobial Mechanism : The compound interacts with bacterial DNA and inhibits topoisomerase activity, leading to DNA fragmentation and cell death.
- Anticancer Mechanism : It activates caspase-dependent apoptotic pathways and inhibits tumor growth by downregulating anti-apoptotic proteins like Bcl-2.
- Anti-inflammatory Mechanism : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-kB signaling.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of imidazo[1,2-a]pyridine compounds against clinical isolates. The results showed that this compound was among the most effective compounds tested, particularly against multi-drug resistant Staphylococcus aureus strains.
Case Study 2: Cancer Cell Line Studies
In a study by Johnson et al. (2024), the effects of this compound on different cancer cell lines were assessed. The findings indicated that treatment with this compound significantly reduced cell viability in HeLa and MCF-7 cells after 24 hours of exposure, suggesting its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde, and how can purity be validated?
- Methodological Answer : Synthesis often involves multi-step protocols, including cyclization of pre-functionalized pyridine precursors. For example, microwave-assisted methods (analogous to imidazo[1,2-a]pyrimidine syntheses) can enhance reaction efficiency and yield . Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm molecular weight and structural integrity. Impurity profiling by HPLC with UV/Vis detection is recommended .
Q. How should researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~9-10 ppm) and chlorine-substituted aromatic carbons.
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of the planar imidazo-pyridine core and substituent positions .
Advanced Research Questions
Q. How can regioselectivity be controlled during the functionalization of this compound?
- Methodological Answer : Regioselectivity in metalation (e.g., C3 vs. C5 substitution) depends on the choice of base and additives:
- TMPMgCl·LiCl at −60°C favors C3 magnesiation due to chelation-stabilized intermediates .
- TMP2Zn·2MgCl2·2LiCl at −20°C switches selectivity to C5 via thermodynamically driven pathways, as shown in analogous pyrazine systems .
- Computational DFT analysis of charge distribution (e.g., C3 being more electron-rich) can predict reactive sites .
Q. What strategies optimize Pd-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd-PEPPSI-iPr for sterically hindered substrates (e.g., alkylzinc reagents) or Pd(PPh₃)₄ for aryl iodides .
- Pre-functionalization : Convert the aldehyde to a boronate ester or zincate intermediate to enhance coupling efficiency.
- Solvent/Additives : THF with LiCl additives stabilizes organometallic intermediates, improving yields (e.g., 90–98% in Negishi couplings) .
Q. How can computational methods guide the design of derivatives for biological activity screening?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., frontier molecular orbitals) to identify sites for nucleophilic/electrophilic modifications .
- Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents (e.g., introducing sulfonamide or trifluoromethyl groups for enhanced binding) .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles early in synthesis planning .
Q. What green chemistry approaches are applicable to the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Reduction : Microwave-assisted synthesis in water/ethanol mixtures minimizes waste .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-couplings .
- Atom Economy : Prioritize one-pot tandem reactions (e.g., cyclization followed by aldehyde oxidation) to reduce step count .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported regioselectivity for metalation reactions?
- Methodological Answer :
- Systematic Replication : Vary base (Mg vs. Zn), temperature, and LiCl concentration to identify critical parameters .
- In Situ Monitoring : Use ¹H NMR or IR spectroscopy to track intermediate formation during metalation .
- Theoretical Validation : Compare experimental results with DFT-predicted transition states to rationalize selectivity .
Multi-Step Synthesis Design
Q. What protocols enable the synthesis of trisubstituted derivatives from this compound?
- Methodological Answer :
- Step 1 : Metalate at C3 using TMPMgCl·LiCl, then quench with electrophiles (e.g., allyl bromide) to introduce substituents .
- Step 2 : Perform a second metalation at C5 using TMP2Zn·2MgCl2·2LiCl, followed by Negishi coupling with aryl iodides .
- Step 3 : Oxidize or reduce the aldehyde group to introduce hydroxymethyl or carboxylic acid functionalities for further derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
